molecular formula C5H3ClN4 B3034869 6-Chlorotetrazolo[1,5-a]pyridine CAS No. 242815-91-4

6-Chlorotetrazolo[1,5-a]pyridine

Cat. No.: B3034869
CAS No.: 242815-91-4
M. Wt: 154.56 g/mol
InChI Key: LNZZACOLEATCOE-UHFFFAOYSA-N
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Description

6-Chlorotetrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

6-Chlorotetrazolo[1,5-a]pyridine and related compounds have been extensively studied for their unique chemical properties and reactions. Research has shown that these compounds can undergo photochemical nitrogen elimination and ring expansion, leading to the formation of various derivatives, such as 1,3-diazacyclohepta-1,2,4,6-tetraenes and cyanovinylketenimines (Reisinger, Bernhardt, & Wentrup, 2004). Moreover, these compounds have been utilized in the synthesis of diazepines, which are important in various chemical syntheses and applications.

Medicinal Chemistry and Drug Development

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold, a closely related structure, has shown significant potential as a "drug prejudice" scaffold, with applications in anticancer, antimycobacterial, antileishmanial, anticonvulsant, and other therapeutic areas (Deep et al., 2016). This highlights the potential of this compound in drug discovery and development.

Photophysical Applications

Research has explored the use of imidazo[1,5-a]pyridine-based fluorophores, which share structural similarities with this compound, in applications like emissive compounds in optoelectronics, sensors, and chemical biology. Their suitability as cell membrane probes has been studied, indicating the potential of this compound in these fields as well (Renno et al., 2022).

Corrosion Inhibition

In the field of materials science, derivatives of imidazo[1,5-a]pyridine have been evaluated for their performance in inhibiting corrosion in metals, suggesting potential applications for this compound in protective coatings and corrosion prevention (Saady et al., 2021).

Coordination Chemistry and Sensing

The synthesis and coordination chemistry of pyridine derivatives have been extensively studied, highlighting their versatility in creating luminescent compounds for biological sensing and complexes with unusual thermal and photochemical properties (Halcrow, 2005). This indicates potential applications for this compound in sensing and coordination chemistry.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.7 (iLOGP), indicating a balance between hydrophilic and lipophilic properties . These properties could potentially impact the bioavailability of the compound, but more detailed studies are needed to confirm this.

Properties

IUPAC Name

6-chlorotetrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZZACOLEATCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242815-91-4
Record name 6-Chlorotetrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242815-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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